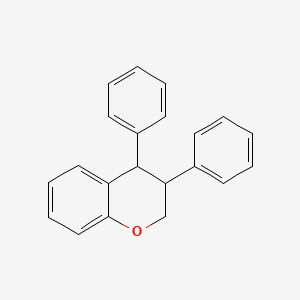

3,4-Diphenyl-3,4-dihydro-2H-1-benzopyran

Description

Properties

CAS No. |

94866-41-8 |

|---|---|

Molecular Formula |

C21H18O |

Molecular Weight |

286.4 g/mol |

IUPAC Name |

3,4-diphenyl-3,4-dihydro-2H-chromene |

InChI |

InChI=1S/C21H18O/c1-3-9-16(10-4-1)19-15-22-20-14-8-7-13-18(20)21(19)17-11-5-2-6-12-17/h1-14,19,21H,15H2 |

InChI Key |

FNIBSWRSKVEZDZ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(C2=CC=CC=C2O1)C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Comparison with Similar Compounds

Amino-Substituted Chromane Derivatives

Aminoalkyl or aryl substitutions at position 3 or 8 significantly alter receptor binding. For example:

- 3-Amino-3,4-dihydro-2H-1-benzopyran derivatives (e.g., (+)-9g) demonstrate high affinity for 5-HT₁A receptors (Ki < 10 nM) and anxiolytic activity in behavioral models .

- 8-Aryl-3-(dipropylamino)chroman derivatives exhibit selectivity for 5-HT₁A over D₂A receptors, with potency influenced by substituent size and electronics .

Key Difference: The diphenyl derivative lacks polar amino groups, likely reducing its receptor affinity but enhancing membrane permeability due to increased hydrophobicity .

Antiplasmodial Chromane Derivatives

Chromane derivatives with C-6 aminoalkyl substituents (e.g., inspired by encecalol angelate) show potent antiplasmodial activity against Plasmodium falciparum (IC₅₀ < 1 µM) .

Structural Insight: The diphenyl derivative’s lack of polar amino groups may limit its antiplasmodial efficacy compared to C-6 aminoalkyl analogs.

Flavonoids and Isoflavonoids

Chromane is the core structure of flavonoids (2-phenyl) and isoflavonoids (3-phenyl):

- Flavonoids (e.g., flavones, flavonols): Exhibit antioxidant and anti-inflammatory properties via radical scavenging .

- Isoflavones (e.g., genistein): Act as phytoestrogens by binding to estrogen receptors .

Comparison :

- Unlike isoflavonoids (3-phenyl), the diphenyl derivative’s 3,4-diphenyl substitution may sterically hinder interactions with estrogen receptors.

Enzyme Inhibitors

3-Aryl-3,4-dihydro-2H-1-benzopyrans (isoflavans) inhibit soybean lipoxygenase (sLOX) with IC₅₀ values comparable to caffeic acid . Docking studies suggest aryl substituents enhance binding to the enzyme’s active site.

Implication : The diphenyl derivative’s substituents could be optimized for enzyme inhibition, though its bulky phenyl groups may reduce compatibility with sLOX’s active site compared to smaller aryl analogs.

Table 2: Physicochemical Comparison

Q & A

Q. What are the recommended methods for synthesizing 3,4-Diphenyl-3,4-dihydro-2H-1-benzopyran?

Synthesis typically involves cyclization reactions under controlled conditions. For example, substituted benzopyrans can be synthesized via acid-catalyzed condensation of phenols with carbonyl compounds, followed by hydrogenation to introduce the dihydro moiety. Key steps include maintaining precise temperature (e.g., 60–80°C) and pH control to avoid side reactions. Purification via column chromatography or recrystallization is critical to isolate the target compound .

Q. How should researchers characterize the purity and structure of this compound?

Use a combination of spectroscopic techniques:

- NMR (¹H and ¹³C) to confirm substitution patterns and diastereotopic protons in the dihydro ring.

- HPLC-MS to assess purity and molecular weight (C₁₉H₁₆O, MW 260.33).

- IR spectroscopy to identify carbonyl (C=O) and aromatic C-H stretches. Cross-reference data with computational predictions (e.g., DFT-based NMR chemical shifts) to validate assignments .

Q. What safety precautions are essential when handling this compound?

Based on structural analogs (e.g., 3,4-dihydro-4-(4-methoxyphenyl)-2H-1-benzopyran), wear PPE (gloves, goggles), ensure proper ventilation, and avoid inhalation/ingestion. GHS classifications suggest potential acute toxicity (Category 4) and eye irritation (Category 2A). Store in a cool, dry environment away from oxidizers .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected coupling constants) be resolved?

Contradictions often arise from conformational flexibility or diastereomerism. For example, the dihydro ring’s chair vs. boat conformation can alter NMR splitting patterns. Use variable-temperature NMR to study dynamic effects or X-ray crystallography (as in related flavanones, e.g., 3,5-Dimethyl-2,6-diphenyl-3,4,5,6-tetrahydro-2H-pyran-4-one) to resolve stereochemical ambiguities .

Q. What strategies optimize the compound’s reactivity for functionalization?

- Electrophilic substitution : Introduce substituents at the phenyl rings using Friedel-Crafts alkylation under Lewis acid catalysis (e.g., AlCl₃).

- Redox reactions : Selective oxidation of the dihydro moiety (e.g., using DDQ) to form a fully aromatic benzopyran. Monitor reaction progress via TLC and adjust solvent polarity (e.g., DCM vs. THF) to control regioselectivity .

Q. How can computational modeling predict the compound’s photophysical or biological activity?

- Perform DFT calculations (e.g., Gaussian09) to model electronic transitions and predict UV-Vis absorption maxima.

- Use molecular docking (AutoDock Vina) to study interactions with biological targets (e.g., estrogen receptors, given structural similarity to isoflavones like daidzein). Validate predictions with experimental assays (e.g., fluorescence spectroscopy or enzyme inhibition studies) .

Q. What are the challenges in analyzing degradation products under oxidative conditions?

Oxidative degradation (e.g., via H₂O₂ or light exposure) can generate quinone derivatives or ring-opened products. Use LC-HRMS coupled with isotope labeling to track fragmentation pathways. Compare degradation profiles with structurally related compounds (e.g., 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid) to identify stability-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.